molecular formula C24H33FN7O7P B12392268 Arbemnifosbuvir CAS No. 1998705-63-7

Arbemnifosbuvir

Cat. No.: B12392268
CAS No.: 1998705-63-7
M. Wt: 581.5 g/mol
InChI Key: OISLSHLAXHALQZ-UXWKOXIMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arbemnifosbuvir is an investigational antiviral compound developed by Atea Pharmaceuticals. It is a nucleotide analog prodrug designed to inhibit viral replication by targeting the RNA-dependent RNA polymerase (RdRp) of viruses. This compound has shown potential in treating various viral infections, including hepatitis C and COVID-19.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of arbemnifosbuvir involves multiple steps, starting from readily available starting materials. The key steps include the formation of the nucleotide analog and its subsequent modification to enhance bioavailability and antiviral activity. The synthetic route typically involves:

    Formation of the nucleotide analog: This step involves the coupling of a purine or pyrimidine base with a sugar moiety to form the nucleotide analog.

    Phosphorylation: The nucleotide analog is phosphorylated to introduce the phosphate group, which is essential for its antiviral activity.

    Prodrug modification: The phosphorylated nucleotide analog is further modified to improve its pharmacokinetic properties, such as oral bioavailability and metabolic stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product. The use of advanced technologies and equipment helps in scaling up the production while maintaining high standards of safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Arbemnifosbuvir undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may lead to the formation of metabolites.

    Reduction: Reduction reactions can modify the functional groups present in the compound, affecting its activity.

    Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different analogs.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include various metabolites and analogs of this compound, which may have different levels of antiviral activity and pharmacokinetic properties.

Scientific Research Applications

    Chemistry: The compound serves as a model for studying nucleotide analogs and their interactions with viral enzymes.

    Biology: Research on arbemnifosbuvir helps in understanding the mechanisms of viral replication and the development of antiviral resistance.

    Medicine: this compound is being investigated as a treatment for viral infections, including hepatitis C and COVID-19. Clinical trials have shown promising results in reducing viral load and improving patient outcomes.

    Industry: The compound’s potential as an antiviral agent has led to its consideration for large-scale production and distribution as a therapeutic drug.

Mechanism of Action

Arbemnifosbuvir exerts its antiviral effects by targeting the RNA-dependent RNA polymerase (RdRp) of viruses. The compound is metabolized to its active form, which incorporates into the viral RNA during replication. This incorporation leads to chain termination and inhibition of viral RNA synthesis. The dual mechanism of action, including chain termination and inhibition of the nucleotidyltransferase (NiRAN) domain, creates a high barrier to resistance and broad antiviral activity across various viral strains.

Comparison with Similar Compounds

Arbemnifosbuvir is compared with other similar compounds, such as:

    Remdesivir: Another nucleotide analog prodrug used for treating COVID-19. While both compounds target RdRp, this compound has shown a higher barrier to resistance.

    Sofosbuvir: Used for treating hepatitis C, sofosbuvir also targets RdRp but differs in its chemical structure and pharmacokinetic properties.

    Molnupiravir: An antiviral compound with a similar mechanism of action but different chemical structure and metabolic profile.

This compound’s uniqueness lies in its dual mechanism of action and broad-spectrum antiviral activity, making it a promising candidate for treating various viral infections.

Properties

CAS No.

1998705-63-7

Molecular Formula

C24H33FN7O7P

Molecular Weight

581.5 g/mol

IUPAC Name

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C24H33FN7O7P/c1-13(2)37-21(34)14(3)31-40(35,39-15-9-7-6-8-10-15)36-11-16-18(33)24(4,25)22(38-16)32-12-28-17-19(27-5)29-23(26)30-20(17)32/h6-10,12-14,16,18,22,33H,11H2,1-5H3,(H,31,35)(H3,26,27,29,30)/t14-,16+,18+,22+,24+,40+/m0/s1

InChI Key

OISLSHLAXHALQZ-UXWKOXIMSA-N

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)N[P@@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=NC3=C(N=C(N=C32)N)NC)(C)F)O)OC4=CC=CC=C4

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)N)NC)(C)F)O)OC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.